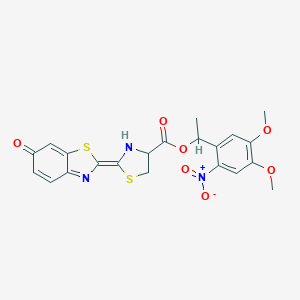

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

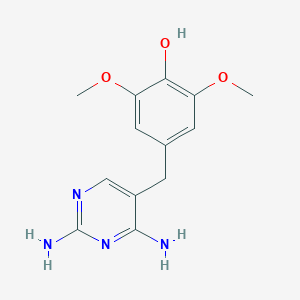

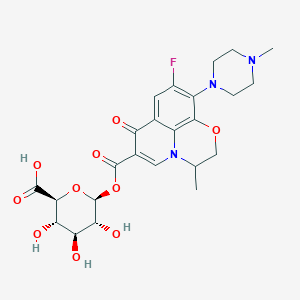

DL-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a common bioluminescent reporter used for in vivo imaging of the expression of the luciferase . This substrate for the Firefly luciferase enzyme utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .

Synthesis Analysis

The synthesis of DL-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves the use of DMNPE-caged luciferin, which can readily cross cell membranes . Once it is inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases .Molecular Structure Analysis

The molecular formula of DL-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is C21H19N3O7S2 . It has a molecular weight of 489.53 g/mol .Chemical Reactions Analysis

The chemical reaction involving DL-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is primarily its interaction with the Firefly luciferase enzyme . This substrate utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen .Physical And Chemical Properties Analysis

DL-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a light yellow powder that is soluble in DMSO or DMF . It should be stored dessicated at -20°C and protected from light .Mecanismo De Acción

The mechanism of action of DL-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its interaction with the Firefly luciferase enzyme . The substrate utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen . This emission shifts to red light in vivo at 37°C .

Direcciones Futuras

DL-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester has significant potential for use in biotechnology, specifically for in vivo imaging . Its ability to cross cell membranes makes it useful for measuring intracellular functions . It can also be used in combination with DMNPE-caged ATP . Future research may focus on optimizing its use in these applications and exploring new ones.

Propiedades

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethyl 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)

![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)